Cisapride

Description

In many countries (including Canada) this compound has been either withdrawn or has had its indications limited due to reports about long QT syndrome due to this compound, which predisposes to arrhythmias. The FDA issued a warning letter regarding this risk to health care professionals and patients.

This compound is a substituted piperidinyl benzamide prokinetic agent. this compound facilitates release of acetylcholine from the myenteric plexus, resulting in increased gastrointestinal motility. In addition, this compound has been found to act as a serotonin agonist, stimulating type 4 receptors, and a serotonin 5-HT3 receptor antagonist. (NCI)

A substituted benzamide used for its prokinetic properties. It is used in the management of gastroesophageal reflux disease, functional dyspepsia, and other disorders associated with impaired gastrointestinal motility. (Martindale The Extra Pharmacopoeia, 31st ed)

See also: Metoclopramide (related).

Propriétés

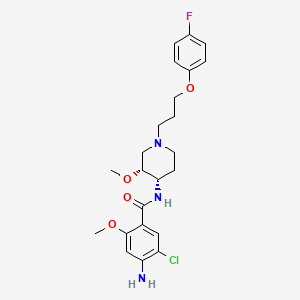

IUPAC Name |

4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29)/t20-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSUBABJRXZOMT-IRLDBZIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022825 | |

| Record name | Cisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cisapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in methanol. Soluble in acetone, Practically insoluble in water., 1.20e-02 g/L | |

| Record name | Cisapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CISAPRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cisapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to slightly biege powder | |

CAS No. |

81098-60-4, 260779-88-2 | |

| Record name | Cisapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81098-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cisapride [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081098604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cisapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cisapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CISAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVL329170W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISAPRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cisapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110 °C | |

| Record name | Cisapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cisapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Early Pharmacological Investigations of Cisapride

Scientific Discovery and Initial Characterization of Cisapride (B12094)

This compound was discovered by Janssen Pharmaceuticals in 1980. wikipedia.org Chemically, it is described as a substituted piperidinyl benzamide (B126) prokinetic agent. nih.gov Its molecular formula is C₂₃H₂₉ClFN₃O₄. nih.govuni.lu this compound is the amide resulting from the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. nih.gov It is typically a white to slightly beige powder with no odor. nih.govfda.gov The commercial preparations of the drug were a racemic mixture of both enantiomers of the compound. wikipedia.org

Early Preclinical Investigations of Prokinetic Activity

Initial investigations into the pharmacology of this compound were conducted using the guinea pig ileum in vitro. researchgate.net These studies revealed that this compound facilitated cholinergic transmission in the guinea pig ileum. researchgate.net Further in vitro studies demonstrated that this compound facilitated postganglionic cholinergic neurotransmission in the myenteric plexus, leading to increased acetylcholine (B1216132) release in the stomach, small intestines, and colon. fda.gov This action stimulated gastrointestinal smooth muscle motility and decreased the transit time of contents through the digestive tract. ymaws.com

Preclinical studies in various animal species, including rats, dogs, cats, rabbits, and opossums, showed that this compound increased motility in the esophagus, stomach, small, and large intestines. fda.gov However, higher concentrations (10⁻⁵ M) were observed to inhibit motility in these preparations, resulting in a U-shaped dose-response curve. fda.gov The increase in motility induced by this compound was mediated by cholinergic nerves and the release of acetylcholine, as evidenced by the fact that these responses were blocked by atropine (B194438). fda.gov The effects were not blocked by antihistamines (H₁ or H₂), adrenergic blocking drugs (α₁, α₂, β), or dopaminergic blocking agents (D₁ and D₂). fda.gov

In dogs, this compound was shown to stimulate jejunal spike burst migration and jejunal propulsive motility following intestinal lipid infusion. researchgate.net Studies in horses indicated that this compound stimulated myoelectrical and motor activity in the jejunum and ileum. researchgate.net

Evolution of Pharmacological Understanding of this compound's Mechanism

The understanding of this compound's mechanism evolved to recognize its interaction with serotonin (B10506) (5-hydroxytryptamine) receptors. It was determined that this compound acts directly as a serotonin 5-HT₄ receptor agonist. wikipedia.orgpatsnap.com Stimulation of these receptors in the myenteric plexus increases acetylcholine release in the enteric nervous system. wikipedia.orgpatsnap.com This enhancement of acetylcholine release from postganglionic nerve endings at the myenteric plexus is considered its primary mechanism of action for improving gastrointestinal motility. ymaws.compatsnap.comaap.org

Additionally, studies indicated that this compound exhibited effects at other serotonin receptors, acting as an agonist at 5-HT₂ receptors and an antagonist at 5-HT₃ and 5-HT₁ receptors, although species differences in action at these receptors were noted. ymaws.com Its minor antagonistic effects on 5-HT₃ receptors were also thought to contribute to its prokinetic characteristics. patsnap.com this compound does not have a central antiemetic effect and does not significantly affect gastric acid, pancreatic enzyme, or bile secretion. ymaws.com

Molecular and Cellular Pharmacology of Cisapride

Cisapride (B12094) Engagement with Serotonin (B10506) 5-HT4 Receptors

This compound's primary mechanism of action is mediated through its interaction with serotonin 5-HT4 receptors. As a substituted benzamide (B126), it was developed as a prokinetic agent to enhance gastrointestinal motility. Its pharmacological effects are rooted in its ability to act as an agonist at these specific serotonin receptor subtypes, which are widely expressed in the gastrointestinal tract.

This compound functions as a potent agonist at serotonin 5-HT4 receptors. patsnap.comabcam.comtocris.comselleckchem.com Studies have determined its half-maximal effective concentration (EC50) to be approximately 140 nM for 5-HT4 receptor activation. abcam.com This agonistic action is the principal driver of its prokinetic effects. patsnap.com

However, this compound is not entirely selective for the 5-HT4 receptor. bohrium.comresearchgate.netnih.govresearchgate.net Its clinical success was limited by its affinity for other receptors and channels. bohrium.comnih.gov Notably, it is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, with a half-maximal inhibitory concentration (IC50) of 9.4 nM. abcam.com This lack of selectivity is a key differentiator from newer, more selective 5-HT4 agonists. bohrium.comnih.gov Additionally, some research indicates that this compound has a degree of affinity for 5-HT3 receptors, although its primary gastrokinetic properties are attributed to 5-HT4 receptor activation. patsnap.com Depending on the level of receptor expression in a given tissue, this compound can behave as a partial or full agonist. nih.govnih.gov

Receptor and Channel Activity of this compound

| Target | Activity Type | Reported Value |

|---|---|---|

| Serotonin 5-HT4 Receptor | Agonist (EC50) | 140 nM abcam.com |

| hERG K+ Channel | Blocker (IC50) | 9.4 nM abcam.com |

Ligand binding studies have been conducted to characterize the interaction between this compound and 5-HT4 receptors. Competition binding assays using radiolabeled antagonists like [3H]GR113808 have shown no significant differences in the binding affinities of various ligands, including this compound, between different 5-HT4 receptor splice variants (e.g., 5-HT4(a) and 5-HT4(b)). nih.gov

In these studies, the binding affinities of 5-HT4 receptor agonists generally correlate well with their potencies in stimulating downstream signaling pathways. nih.gov However, in human atrium tissue, this compound has demonstrated lower affinity and agonist potency compared to its activity at recombinant receptors, suggesting that the cellular environment can alter its pharmacological profile. nih.gov This highlights the concept that drug- and tissue-related properties, such as receptor density and coupling efficiency, can influence the observed effects of a ligand. nih.gov

The serotonin 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding by this compound, the receptor undergoes a conformational change, leading to the activation of Gs. This, in turn, stimulates the effector enzyme adenylyl cyclase.

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the ultimate physiological response. For 5-HT4 receptor agonists, their potency in stimulating 5-HT-induced adenylyl cyclase activity has been shown to correlate well with their receptor binding affinities. nih.gov

Modulation of Neurotransmitter Release by this compound

A crucial consequence of 5-HT4 receptor activation by this compound in the gut is the modulation of neurotransmitter release, particularly acetylcholine (B1216132), from the neurons of the enteric nervous system.

The primary mechanism by which this compound exerts its prokinetic effects is by enhancing the release of acetylcholine (ACh) at the myenteric plexus. patsnap.comnih.govnih.gov This action is mediated through its agonistic effect on 5-HT4 receptors located on presynaptic cholinergic nerve terminals. patsnap.comnih.gov By activating these receptors, this compound facilitates the release of ACh from enteric neurons, which then stimulates muscle contractions and promotes gastrointestinal motility. patsnap.comnih.gov This effect has been demonstrated in various preclinical models, including guinea pig and dog tissues. tocris.comnih.govnih.gov Studies in conscious and anesthetized dogs have shown that the excitatory effects of this compound on gastrointestinal motility are abolished by the muscarinic receptor antagonist atropine (B194438), confirming the essential role of acetylcholine in this process. nih.gov

This compound facilitates cholinergic neurotransmission by acting directly on the cholinergic neurons within the gastrointestinal wall. nih.govnih.gov The stimulation of presynaptic 5-HT4 receptors enhances the excitability of these neurons and increases the quantal release of ACh in response to an action potential.

In vitro studies on the guinea pig ileum have provided further insight into this mechanism. This compound was found to increase the amplitude of fast nicotinic excitatory postsynaptic potentials (EPSPs) recorded from myenteric neurons in a concentration-dependent manner (10 nM to 1 µM). nih.gov This potentiation of fast EPSPs indicates an enhanced cholinergic input to these neurons. This facilitation of cholinergic transmission within the myenteric plexus is believed to be at least partially responsible for the observed increase in the propulsive efficiency of intestinal segments. nih.gov Unlike direct-acting cholinomimetic agents, this compound does not act on the smooth muscle itself but rather enhances the physiological release of the endogenous neurotransmitter, acetylcholine. patsnap.com

Summary of this compound's Effects on Cholinergic Neurotransmission

| Effect | Mechanism | Supporting Evidence |

|---|---|---|

| Increased Acetylcholine (ACh) Release | Agonism at presynaptic 5-HT4 receptors on enteric neurons patsnap.comnih.gov | Effect blocked by atropine in dog models nih.gov |

| Enhanced Cholinergic Transmission | Increased amplitude of fast nicotinic excitatory postsynaptic potentials (EPSPs) nih.gov | Observed in guinea pig ileum myenteric neurons nih.gov |

This compound Interactions with Other Receptor Systems

While primarily recognized for its potent agonist activity at serotonin 5-HT4 receptors, which is central to its prokinetic effects, this compound also demonstrates interactions with other serotonin receptor subtypes. Its engagement with muscarinic and nicotinic cholinergic systems has also been a subject of investigation.

5-HT1 Receptors: Studies suggest that this compound can act as an antagonist at inhibitory 5-HT1 receptors. At low concentrations (IC50 of 1.5 x 10⁻⁹ M), this compound was found to antagonize the inhibitory effects of serotonin, an action that may contribute to its ability to enhance acetylcholine release at the myenteric plexus nih.gov.

5-HT2 Receptors: The interaction of this compound with 5-HT2 receptors is less definitively characterized. While its primary mechanism is not mediated through these receptors, some databases list it as having agonist activity at the 5-HT2A receptor subtype nih.gov. However, this is not considered its principal pharmacological action.

5-HT3 Receptors: this compound exhibits antagonist properties at 5-HT3 receptors nih.gov. This antagonism is a shared feature among several prokinetic benzamides. This action is believed to contribute to its pharmacological profile, potentially modulating nausea and vomiting reflexes, which are in part mediated by 5-HT3 receptors in the central and peripheral nervous systems.

Table 1: Summary of this compound's Interaction with Serotonin Receptor Subtypes

| Receptor Subtype | Action of this compound | Reported IC50 |

| 5-HT1 | Antagonist | 1.5 x 10⁻⁹ M |

| 5-HT2A | Agonist (minor activity) | Not specified |

| 5-HT3 | Antagonist | Not specified |

The relationship between this compound and the cholinergic system is complex and has been a subject of conflicting reports in scientific literature. While the primary prokinetic effect of this compound is attributed to the enhancement of acetylcholine release via 5-HT4 receptor agonism, the question of direct interaction with cholinergic receptors remains.

Some sources explicitly state that this compound does not induce direct muscarinic or nicotinic receptor stimulation nih.gov. However, other research presents a more nuanced picture. One study on isolated guinea pig gastric smooth muscle myocytes found that this compound induced contractions with a potent EC50 of 10⁻¹¹ M. These contractions were antagonized by the general muscarinic antagonist, atropine, and by a selective M2 receptor antagonist, but not by an M1 receptor antagonist nih.gov. This study also found that this compound could displace the binding of a radiolabeled muscarinic antagonist with a Ki of 6.51 x 10⁻⁵ M, suggesting a direct interaction with glandular M2 muscarinic receptors nih.gov.

Conversely, research on guinea-pig ileum concluded that the motility-enhancing effects of this compound were independent of M1-receptor interactions. Therefore, while this compound's main effect on the cholinergic system is indirect, through augmented acetylcholine release, the evidence regarding a complete absence of direct muscarinic receptor interaction is inconsistent.

There is a general lack of evidence to suggest that this compound directly stimulates nicotinic receptors. Its effects are upstream of acetylcholine's action at these receptors.

This compound Modulation of Ion Channels

A critical aspect of this compound's molecular pharmacology, and one that has had significant clinical implications, is its interaction with various ion channels. These interactions are separate from its receptor-mediated effects and are crucial for understanding its complete cellular impact.

This compound is a potent blocker of the human ether-à-go-go-related gene (hERG) potassium channel, encoded by the KCNH2 gene. This channel is critical for cardiac repolarization.

High-Affinity Blockade: Multiple studies have demonstrated that this compound blocks hERG channels with high affinity. The half-maximal inhibitory concentration (IC50) has been reported in the low nanomolar range, with values cited as 6.04 nM and 6.5 nM in different studies using heterologous expression systems nih.gov. Another study reported an IC50 of 44.5 nmol/l when measuring tail currents, which increased to 6.70 nmol/l with prolonged depolarization, suggesting a state-dependent block tocris.com.

Table 2: Reported IC50 Values for this compound Blockade of hERG (KCNH2) Channels

| Study System | IC50 Value |

| HEK293 Cells | 6.5 nM |

| Mammalian Cells | 6.70 - 44.5 nM |

| Transfected HEK293 Cells | 6.04 nM |

In addition to KCNH2, this compound has been shown to inhibit another member of the KCNH family, the KCNH6 channel. In studies utilizing whole-cell patch-clamp techniques on HEK293 cells transfected with the KCNH6 gene, this compound was found to inhibit KCNH6 currents in a concentration-dependent manner. This inhibition of KCNH6, which is expressed in pancreatic β-cells, has been linked to an increase in insulin (B600854) secretion nih.gov.

This compound also exerts effects on calcium channels and the regulation of intracellular calcium levels.

L-type Ca2+ Channel Blockade: In guinea pig ventricular myocytes, this compound was shown to block the L-type Ca2+ current (I(Ca,L)) in a concentration-dependent manner, with a reported half-maximum inhibition concentration (IC50) of 46.9 μM nih.gov. This blockade was found to be voltage-dependent, with the drug preferentially binding to the inactivated state of the channel. This action was independent of its effects on serotonin or alpha-adrenergic receptors nih.gov.

Intracellular Calcium Homeostasis: Research has demonstrated that this compound can disrupt intracellular calcium homeostasis. In a rat pancreatic β-cell line, this disruption was associated with an increase in insulin secretion, an effect linked to its inhibition of KCNH6 channels nih.gov.

Direct Cellular Effects of this compound

Depolarization and Electrical Activity Enhancement in Smooth Muscle Cells

This compound has been shown to directly stimulate the motility of smooth muscle lining the esophagus, stomach, small intestine, and colon. nih.gov This stimulation of contractile activity is intrinsically linked to the electrical properties of the smooth muscle cells. Contraction in smooth muscle is initiated by a change in the electrical potential across the cell membrane, known as depolarization. This depolarization, if it reaches a certain threshold, can trigger action potentials, leading to a significant influx of calcium ions and subsequent muscle contraction.

It is important to note that the electrophysiological effects of this compound have been more extensively characterized in cardiac muscle, where it is known to affect ion channels involved in action potential duration. While the specific ion channels targeted by this compound in gastrointestinal smooth muscle have not been as thoroughly elucidated, the resulting increase in motility points towards a direct enhancement of the cellular electrical events that govern contraction.

Direct Action on Calcium Extrusion Mechanisms in Smooth Muscle

The contraction of smooth muscle is critically dependent on the concentration of intracellular calcium ([Ca2+]i). While this compound-induced contraction is associated with an influx of extracellular calcium and the release of calcium from intracellular stores, the subsequent relaxation of the muscle requires the efficient removal of this calcium from the cytoplasm. This process of calcium extrusion is primarily handled by two key transport proteins: the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump and the sodium-calcium exchanger (NCX) located on the plasma membrane.

The SERCA pump actively transports calcium from the cytoplasm back into the sarcoplasmic reticulum, which is the main intracellular storage site for calcium. The NCX, on the other hand, expels calcium from the cell across the cell membrane.

Current scientific literature does not provide evidence for a direct action of this compound on these calcium extrusion mechanisms in gastrointestinal smooth muscle cells. Extensive searches for studies investigating the effects of this compound on SERCA pump activity or Na+/Ca2+ exchanger function in these specific cell types have not yielded any results indicating a direct interaction. Therefore, based on the available data, the direct cellular effects of this compound on smooth muscle appear to be primarily related to initiating calcium influx and mobilization rather than modulating its removal from the cell. The regulation of calcium extrusion in the context of this compound's action is likely governed by the cell's intrinsic homeostatic mechanisms that respond to the initial rise in intracellular calcium.

Preclinical Pharmacokinetics of Cisapride

Absorption and Distribution Characterization in Animal Models and In Vitro Systems

The initial phases of pharmacokinetic assessment involve determining how Cisapride (B12094) is absorbed into the systemic circulation and distributed throughout the body's tissues.

Following oral administration, this compound is absorbed rapidly and almost completely from the gastrointestinal tract in species such as rats and rabbits, with a somewhat slower absorption rate observed in dogs. nih.govsemanticscholar.org However, the compound undergoes significant first-pass metabolism, which occurs both in the liver and the gut wall, leading to an oral bioavailability that is considerably lower than the absorption rate. nih.gov This presystemic elimination is a key factor influencing the amount of active drug that reaches systemic circulation. The absolute oral bioavailability varies across different animal species, as detailed in the table below.

| Species | Oral Bioavailability (%) | Source(s) |

| Human | 35–40% | fda.gov |

| Rat | 23% | nih.govsemanticscholar.org |

| Dog | 53% | nih.govsemanticscholar.org |

| Cat | 29.0% (± 22.6%) | nih.gov |

| Horse | ~50% | nih.gov |

This table summarizes the oral bioavailability of this compound in various species as determined in preclinical and clinical studies.

In vitro studies have demonstrated that this compound is extensively bound to plasma proteins. wikipedia.org The high degree of protein binding limits the fraction of unbound, pharmacologically active drug in the bloodstream and influences its distribution into tissues. The extent of plasma protein binding has been quantified in several species.

| Species | Plasma Protein Binding (%) | Source(s) |

| Human | 97.5% | ymaws.com |

| Dog | 95.0% (± 1.5%) | ymaws.com |

| Rat | 91.6% (± 0.3%) | ymaws.com |

| Sheep | 89.0% | ymaws.com |

This table presents the percentage of this compound bound to plasma proteins in different species.

Metabolic Pathways and Enzyme Systems

The biotransformation of this compound is extensive and primarily occurs in the liver through various metabolic reactions, catalyzed mainly by the cytochrome P450 enzyme system.

This compound undergoes extensive metabolism, resulting in the formation of at least 30 different metabolites in animal models such as the rat. nih.gov The primary metabolic pathways identified are oxidative N-dealkylation and aromatic hydroxylation. ymaws.comnih.gov In dogs, the metabolic routes include oxidative N-dealkylation, aromatic hydroxylation, and amine glucuronidation. researchgate.net Other minor pathways observed in rats include piperidine (B6355638) oxidation, O-dealkylation, and O-demethylation of the methoxy (B1213986) group on the benzamide (B126) ring. nih.gov

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov In vitro investigations utilizing human liver microsomes, correlation studies, and heterologous expression systems have conclusively identified CYP3A4 as the principal isoenzyme responsible for this compound's biotransformation. nih.govnih.govnih.govdrugbank.com While CYP3A4 plays the major role, another isoenzyme, CYP2A6, has been shown to contribute to the metabolism of this compound, although to a significantly lesser degree. nih.govnih.govdrugbank.com Kinetic studies in human liver microsomes determined the mean apparent Michaelis-Menten constant (Km) for this compound metabolism to be 8.6 ± 3.5 μM and the maximum velocity (Vmax) to be 523 ± 330 pmol/mg/min. nih.gov

| CYP Isoenzyme | Role in this compound Metabolism | Source(s) |

| CYP3A4 | Major isoenzyme involved in biotransformation | nih.govnih.govnih.govdrugbank.com |

| CYP2A6 | Minor contributor to metabolism | nih.govnih.govdrugbank.com |

This table highlights the key Cytochrome P450 isoenzymes involved in the metabolism of this compound.

The primary metabolic pathway of this compound, oxidative N-dealkylation at the piperidine nitrogen, results in the formation of its major metabolite, northis compound (B1231896). nih.govnih.govdrugbank.com This finding from in vitro experiments with human liver microsomes is consistent with in vivo observations, where northis compound is the principal metabolite identified in plasma, urine, and feces. nih.govfda.gov In addition to northis compound, other metabolites have been characterized, arising from aromatic hydroxylation. These include 3-fluoro-4-hydroxythis compound and 4-fluoro-2-hydroxythis compound. researchgate.netnih.gov The pharmacological activity of these metabolites is considered to be negligible. nih.gov

Preclinical Pharmacokinetic Interactions

Inhibition of this compound Metabolism by Specific Cytochrome P450 Inhibitors in In Vitro Systems

In vitro studies using human liver microsomes have been instrumental in identifying the enzymes responsible for this compound metabolism and the potential for drug-drug interactions. These studies have consistently demonstrated that cytochrome P450 3A4 (CYP3A4) is the primary enzyme involved in the biotransformation of this compound. nih.govnih.govnih.gov The main metabolic pathway is oxidative N-dealkylation at the piperidine nitrogen, which leads to the formation of northis compound. nih.govnih.gov Aromatic hydroxylation is another, less significant, metabolic route. nih.gov

Given the critical role of CYP3A4, various known inhibitors of this enzyme have been tested to assess their effect on this compound metabolism. Potent inhibition of this compound metabolism has been observed with several agents, indicating a high likelihood of clinically relevant interactions. nih.govnih.gov

The azole antifungal agents are significant inhibitors of this compound metabolism. Studies have established a clear rank order of inhibitory potency among these compounds. nih.gov Similarly, certain macrolide antibiotics have been shown to interfere with this compound's metabolic clearance. drugs.comwjgnet.com For instance, troleandomycin (B1681591) was identified as a particularly potent inhibitor in multiple batches of human liver microsomes. nih.gov However, the inhibitory effects of some macrolides, like erythromycin (B1671065) and clarithromycin, may be underestimated in standard in vitro systems because they require metabolic activation to form an inactive complex with the CYP3A4 enzyme. nih.govdrugs.com

The table below summarizes the inhibitory effects of various compounds on this compound metabolism as observed in in vitro systems.

| Inhibitor | Enzyme Target | Potency/Effect on this compound Metabolism |

| Ketoconazole | CYP3A4 | Potent inhibitor; significantly reduces this compound metabolism. nih.govnih.govnih.gov |

| Itraconazole | CYP3A4 | Potent inhibitor. nih.govresearchgate.net |

| Miconazole | CYP3A4 | Potent inhibitor. nih.govmedex.com.bd |

| Troleandomycin | CYP3A4 | Very potent inhibitor of this compound metabolism. nih.govnih.gov |

| Erythromycin | CYP3A4 | Inhibits metabolism, though the effect may be underestimated in vitro. nih.govdrugs.comnih.gov |

| Clarithromycin | CYP3A4 | Inhibits metabolism, similar to erythromycin. nih.govnih.gov |

Lack of Significant Inhibition of Co-administered Drug Metabolism by this compound In Vitro

The mean apparent Km for this compound metabolism in human liver microsomes has been determined to be approximately 8.6 µM. nih.govnih.govdrugbank.com In clinical practice, the peak plasma levels of this compound are around 0.17 µM, a concentration substantially lower than its Km value. nih.govnih.govdrugbank.com Because a drug's concentration needs to approach or exceed its Km value to act as a competitive inhibitor of an enzyme, it is improbable that this compound would significantly impede the metabolism of other drugs that are substrates of the same cytochrome P450 enzymes. nih.gov One study noted that this compound was a relatively weak inhibitor of CYP2D6, with a Ki value (14 µM) much higher than clinically expected plasma concentrations. nih.gov

Excretion Pathways in Animal Models

The excretion of this compound has been studied in several animal models, primarily in rats and dogs, using radiolabeled compounds to trace the drug's fate. These studies show that this compound is extensively metabolized, with very little of the parent drug excreted unchanged. nih.govnih.gov The primary routes of elimination are feces and urine, with fecal excretion being the predominant pathway. nih.govnih.gov

In rats, following oral administration, the excretion of metabolites is rapid, with over 80% of the dose eliminated within 24 hours and nearly complete excretion by 96 hours. nih.gov Studies in bile duct-cannulated rats revealed that a significant portion of the drug is excreted into the bile (about 60% within 24 hours), and a substantial fraction of this undergoes enterohepatic circulation before final elimination in the feces. nih.gov

The following table summarizes the excretion data for this compound in different animal models.

| Animal Model | Route of Administration | % Excreted in Urine | % Excreted in Feces | Timeframe for Excretion |

| Rat | Oral | Not specified | Not specified | >80% of dose within 24 hours; almost complete at 96 hours nih.gov |

| Dog | Oral | ~25% nih.govymaws.com | ~72% nih.govymaws.com | 97% of dose within 96 hours nih.govymaws.com |

Key metabolic pathways identified in animal models include N-dealkylation at the piperidine nitrogen to form northis compound and aromatic hydroxylation. nih.govnih.gov Minor pathways include piperidine oxidation and O-dealkylation. nih.govnih.gov

Mechanistic Pharmacodynamics of Cisapride in Experimental Systems

Gastrointestinal Motility Regulation in Animal Models and Isolated Tissues

Cisapride (B12094) is a prokinetic agent that enhances gastrointestinal motility primarily by acting as a serotonin (B10506) 5-HT₄ receptor agonist. drugbank.com This activation promotes the release of acetylcholine (B1216132) in the enteric nervous system, leading to increased contractility and coordinated movements throughout the upper gastrointestinal tract. drugbank.comtaylorandfrancis.com

In various animal models, this compound has demonstrated significant effects on the motor functions of the stomach and small intestine. In conscious dogs, this compound enhances the amplitude and coordination of antral, pyloric, and duodenal contractions. nih.gov This improved motor function leads to the acceleration of gastric emptying for both liquid and solid meals, particularly when emptying is delayed. nih.gov Studies have shown that this compound is more potent than other prokinetic agents like metoclopramide (B1676508) in stimulating gastric emptying in dogs. vin.comavma.org The mechanism in dogs involves stimulating pyloric and duodenal motor activity and increasing the propagation distance of duodenal contractions. vin.com

In guinea pigs, in vitro studies using gastroduodenal preparations showed that this compound antagonized induced gastric relaxation, enhanced the amplitude of gastric peristaltic waves, and improved antroduodenal coordination. nih.gov In cats, it is used to manage gastric stasis and promote more effective gastric emptying. merckvetmanual.com Furthermore, in dogs, this compound has been observed to stimulate jejunal propulsive motility. vin.comresearchgate.net However, in healthy rabbits, one study found that this compound had no significant effect on gastrointestinal transit time or fecal output. avma.org

| Animal Model | Experimental Setting | Observed Effects | Reference |

|---|---|---|---|

| Dog | In vivo (conscious) | Enhanced amplitude and coordination of antral, pyloric, and duodenal contractions; accelerated gastric emptying of liquid and solid meals. | nih.gov |

| Guinea Pig | In vitro (gastroduodenal preparation) | Antagonized induced gastric relaxation; enhanced amplitude of gastric peristaltic waves; improved antroduodenal coordination. | nih.gov |

| Dog | In vivo | Stimulated jejunal spike burst migration and propulsive motility. | vin.comresearchgate.net |

| Cat | Clinical Use Context | Promotes more effective gastric emptying. | merckvetmanual.com |

| Rabbit | In vivo | No significant effect on gastrointestinal transit time in healthy models. | avma.org |

This compound's prokinetic activity extends to the large intestine, a characteristic not shared by all motility agents. merckvetmanual.com In vitro studies on feline colonic smooth muscle have shown that this compound stimulates contractions in both proximal and distal portions of the colon. nih.gov These contractions were found to be similar in magnitude to those induced by neuropeptides like substance P and neurotensin. nih.gov

The mechanism of action in the colon appears to involve both direct effects on smooth muscle and indirect neuronal pathways. In feline colonic tissue, this compound-induced contractions were only partially inhibited by the neuronal blocker tetrodotoxin (B1210768) and the cholinergic antagonist atropine (B194438), suggesting the response is not entirely dependent on enteric cholinergic nerves. nih.govnih.gov The contractions were, however, significantly inhibited by the calcium channel blocker nifedipine and by the removal of extracellular calcium, indicating a strong dependence on calcium influx through voltage-dependent calcium channels for the smooth muscle-mediated response. nih.govnih.gov Similar findings have been reported in guinea pig colon preparations, where this compound-induced contractions are not inhibited by atropine and only partially by tetrodotoxin, pointing towards a direct, noncholinergic effect on the smooth muscle. researchgate.net

| Tissue Preparation | Key Findings | Inhibitor Effects | Reference |

|---|---|---|---|

| Feline Longitudinal Colonic Smooth Muscle | Stimulated contractions in proximal and distal colon. | Partially inhibited by tetrodotoxin and atropine; ~80% inhibition by nifedipine; abolished by removal of extracellular calcium. | nih.govnih.gov |

| Guinea Pig Colonic Tissue | Stimulated contractions via a direct, noncholinergic effect. | Not inhibited by atropine; partially inhibited by tetrodotoxin. | researchgate.net |

The primary mechanism for this compound's prokinetic effect in the upper GI tract is the facilitation of cholinergic neurotransmission within the enteric nervous system. nih.gov this compound acts as an agonist at serotonin 5-HT₄ receptors located on cholinergic neurons in the myenteric plexus. drugbank.comresearchgate.net Activation of these G-protein coupled receptors enhances the release of acetylcholine from nerve terminals, which in turn stimulates smooth muscle contraction. drugbank.comtaylorandfrancis.com This mechanism has been clearly demonstrated in the guinea pig ileum, where this compound potentiates fast excitatory postsynaptic potentials and enhances propulsive efficiency. nih.gov This effect is prevented by the administration of atropine or tetrodotoxin, confirming its dependence on cholinergic neuronal activity. nih.gov

Cardiac Electrophysiological Modulation in Isolated Tissue and Animal Models

Beyond its gastrointestinal effects, this compound has been shown to modulate cardiac electrophysiology. These effects are primarily related to the blockade of specific potassium channels involved in the repolarization phase of the cardiac action potential.

In experimental models, this compound has been shown to prolong the duration of the cardiac action potential (APD). Studies using isolated rabbit Purkinje fibers demonstrated that this compound lengthens the APD in a concentration-dependent manner. nih.govnih.gov This effect is characteristic of a Class III antiarrhythmic action and was observed to be "reverse" rate-dependent, meaning the prolongation is more pronounced at slower heart rates. nih.gov At higher concentrations, this compound was also capable of inducing early afterdepolarizations (EADs), which are abnormal depolarizations during the repolarization phase that can trigger arrhythmias. nih.govnih.gov

In canine isolated arterially perfused left ventricular wedge preparations, this compound also prolonged the action potential duration, with a more pronounced effect in midmyocardial (M) cells compared to epicardial cells. ahajournals.org This differential effect leads to an increase in the transmural dispersion of repolarization (TDR), which is the difference in repolarization times across the ventricular wall. ahajournals.org An increase in TDR is believed to create an electrophysiological substrate that facilitates the development of arrhythmias. ahajournals.org

| Experimental Model | Primary Electrophysiological Effect | Additional Findings | Reference |

|---|---|---|---|

| Rabbit Isolated Purkinje Fibers | Concentration-dependent prolongation of action potential duration (APD). | Exhibited "reverse" rate-dependence; induced early afterdepolarizations (EADs) at higher concentrations. | nih.govnih.gov |

| Canine Isolated Left Ventricular Wedge | Prolongation of APD, more pronounced in M cells than epicardial cells. | Increased transmural dispersion of repolarization (TDR). | ahajournals.org |

The prolongation of the cardiac action potential by this compound is primarily due to its interaction with the delayed rectifier potassium currents, which are crucial for cardiac repolarization. ahajournals.orgnih.govnih.gov This current consists of two main components: a rapid component (IKr) and a slow component (IKs). ahajournals.orgnih.gov

Patch-clamp studies performed on isolated guinea pig ventricular myocytes have revealed that this compound is a potent blocker of the IKr current. ahajournals.orgnih.gov This blockade is concentration-dependent, with a reported IC₅₀ (the concentration causing 50% inhibition) of 15 nmol/L. nih.gov The IKr current is conducted by channels encoded by the human ether-a-go-go-related gene (hERG), and blockade of these channels is a well-known mechanism for drug-induced APD prolongation. abcam.com In contrast, this compound's effect on the IKs component is significantly less potent, with an estimated IC₅₀ greater than 10 µmol/L. ahajournals.orgnih.gov This selective and potent blockade of IKr, with minimal effect on IKs at clinically relevant concentrations, is the primary ionic mechanism responsible for the observed changes in cardiac repolarization. ahajournals.org

| Current Component | Effect | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Rapid Component (IKr) | Inhibition/Blockade | 15 nmol/L | nih.gov |

| Slow Component (IKs) | Inhibition/Blockade | >10 µmol/L (significantly less potent) | ahajournals.orgnih.gov |

Smooth Muscle Contractility Beyond the Gastrointestinal Tract

While the primary focus of this compound's prokinetic action is on gastrointestinal (GI) smooth muscle, there is evidence of its effects on smooth muscle in other systems. vin.com The mechanism of action often involves the facilitation of acetylcholine release from enteric neurons, but some studies suggest this compound may also act directly on smooth muscle cells. nih.govmsdvetmanual.com

One relevant example of its activity beyond the GI tract is on the urinary bladder. Due to its effect on smooth muscle contraction, this compound has been suggested for use in urinary retention situations to help strengthen bladder contraction. vin.com This effect is consistent with its broader pharmacological profile of enhancing smooth muscle motility, although this clinical application is not common. vin.com The agonistic effects of this compound on 5-HT4 receptors are known to occur in various visceral tissues, not limited to the gut and atrial myocardium. researchgate.net

Structure Activity Relationships Sar and Rational Design of Cisapride Analogues

Structure-Activity Relationship Studies for 5-HT4 Receptor Agonism

Cisapride (B12094) is a piperidinyl benzamide (B126) derivative, and its efficacy as a 5-HT4 receptor agonist is intricately linked to its specific chemical architecture. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophoric elements responsible for its interaction with the 5-HT4 receptor. This compound's structure can be dissected into three main components: a substituted benzamide head, a central piperidine (B6355638) ring, and a flexible (4-fluorophenoxy)propyl tail.

Research has demonstrated that the 4-amino-5-chloro-2-methoxybenzamide group is a critical component for agonistic activity at the 5-HT4 receptor. The basic nitrogen atom in the piperidine ring is also essential for activity, as it likely forms a key ionic interaction with an acidic residue in the receptor's binding pocket. The long, flexible tail containing the fluorophenoxy group contributes significantly to the compound's high affinity, engaging in hydrophobic and potentially hydrogen-bonding interactions within a deeper region of the receptor.

Systematic modifications of these moieties have provided a clearer understanding of the receptor's structural requirements. For instance, alterations to the substituents on the benzamide ring can modulate both potency and selectivity. Similarly, the length and nature of the alkyl chain connecting the piperidine and the terminal aromatic ring are finely tuned for optimal receptor engagement. These SAR studies form the foundational knowledge for the rational design of new analogues with improved therapeutic profiles. nih.gov

Design and Synthesis of Novel this compound Analogues

The primary goal in designing novel this compound analogues has been to separate the desired 5-HT4 receptor agonism from the unintended blockade of other channels, a major off-target effect of the parent drug. graphyonline.com This has been approached by systematically modifying this compound's chemical structure and developing more rigid molecular frameworks.

Medicinal chemistry efforts have focused on modifying each of the three key regions of the this compound molecule.

The Central Piperidine Ring: The basicity of the piperidine nitrogen is considered crucial. Modifications have aimed to maintain this feature while altering the substitution pattern to influence binding orientation and reduce interactions with off-target proteins.

The Alkoxy-Aryl Tail: This flexible tail has been a significant target for modification. Shortening or lengthening the alkyl chain, or replacing the fluorophenoxy group with other aromatic systems, has been explored to reduce off-target affinity. nih.gov Studies have shown that analogues with shorter alkyl chains can retain binding to the target receptor while reducing unwanted interactions. nih.gov

The synthesis of these analogues typically involves multi-step processes, often starting from commercially available piperidine and benzamide precursors, followed by alkylation reactions to attach the side chain.

To enhance selectivity and potency, researchers have developed conformationally constrained analogues. This strategy aims to lock the molecule into its "bioactive conformation"—the specific three-dimensional shape it adopts when binding to the 5-HT4 receptor. nih.gov By reducing the molecule's flexibility, the entropic penalty of binding is decreased, which can lead to higher affinity. Furthermore, a more rigid structure is less likely to fit into the binding sites of unintended off-target proteins. nih.gov

This has been achieved by introducing cyclic structures or rigid linkers that bridge different parts of the this compound scaffold. nih.gov For example, creating a bicyclic system involving the piperidine ring can fix the orientation of the side chain relative to the benzamide head. Such constraints can lead to highly specific interactions with the target receptor while precluding binding to other sites. nih.gov

Computational Chemistry Approaches in this compound Analogue Design

Computational chemistry has become an indispensable tool in the rational design of this compound analogues, enabling researchers to predict and analyze ligand-receptor interactions at an atomic level. sinica.edu.twuu.nl These in silico methods guide the design of new molecules with a higher probability of success, thereby streamlining the drug discovery process.

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. In the context of this compound, docking simulations have been performed using homology models or, more recently, cryo-electron microscopy structures of the 5-HT4 receptor. These simulations help identify the key amino acid residues that interact with this compound and its analogues. nih.govresearchgate.net

Studies have revealed that the protonated piperidine nitrogen forms a salt bridge with an aspartate residue in the receptor's transmembrane domain, anchoring the ligand in the binding pocket. The benzamide portion forms hydrogen bonds with serine and threonine residues, while the fluorophenoxy tail extends into a hydrophobic pocket, making van der Waals contacts. By simulating the docking of novel analogues, chemists can predict how structural modifications will affect these crucial interactions and, consequently, the compound's binding affinity. nih.govnih.gov

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -9.5 | Asp100, Ser199, Phe268 |

| Analogue A (Shorter Tail) | -8.2 | Asp100, Ser199 |

| Analogue B (Modified Benzamide) | -9.1 | Asp100, Thr195, Phe268 |

Note: Data is illustrative and based on typical findings from molecular docking studies.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. uu.nlescholarship.org MD simulations are used to assess the stability of the predicted binding pose and to understand the subtle conformational changes that occur in both the ligand and the receptor upon binding. nih.gov

For this compound analogues, MD simulations can confirm whether the key interactions identified by docking are maintained over a period of nanoseconds to microseconds. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide insights into the energetics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.gov This detailed understanding of the dynamic interplay between the ligand and the receptor is crucial for designing next-generation analogues with optimized potency and selectivity. nih.govuu.nl

In Silico Prediction of Off-Target Interactions (e.g., hERG Channel Binding)

The withdrawal of this compound from many markets was prompted by its off-target effect of blocking the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, which can lead to life-threatening cardiac arrhythmias. Consequently, significant research has focused on using in silico methods to predict and understand this interaction, aiming to design safer analogues. These computational approaches are pivotal in modern drug discovery for early identification of potential cardiotoxicity.

Several computational techniques have been instrumental in elucidating the binding of this compound to the hERG channel:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor. Docking studies have revealed that this compound binds within the central cavity of the hERG channel. researchgate.net Specific, crucial interactions have been identified with aromatic residues, namely Tyrosine 652 (Y652) and Phenylalanine 656 (F656), located in the S6 domain of the channel. researchgate.netresearchgate.net The aromatic rings of this compound are thought to engage in π-π stacking interactions with these residues, which is a key factor for high-affinity binding and blockade. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For hERG blockers, QSAR models have been developed to identify the physicochemical properties and structural features that are predictive of channel inhibition. nih.gov These models can rapidly screen large libraries of virtual compounds to flag potential hERG blockers early in the drug discovery process.

Pharmacophore Modeling: This technique identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific target. Pharmacophore models for hERG blockers, including this compound, typically highlight the importance of a basic nitrogen atom (which is positively charged at physiological pH) and one or more hydrophobic or aromatic regions. fda.gov These features are present in the this compound molecule and are common among many drugs that block the hERG channel.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the drug-receptor interaction over time. umich.edu For this compound, these simulations have helped to refine the understanding of its binding mode within the hERG channel's central cavity and to analyze the conformational changes in both the drug and the channel upon binding. researchgate.netnih.gov

These in silico studies have collectively provided a detailed molecular understanding of why this compound blocks the hERG channel, identifying the key structural components of the molecule responsible for this unwanted interaction. This knowledge is fundamental for the rational design of new analogues that avoid this off-target effect.

Preclinical Evaluation of Novel this compound Analogues for Pharmacological Activity

The primary goal in developing novel this compound analogues has been to dissociate the desired 5-HT4 receptor agonism, responsible for its prokinetic effects, from the undesirable hERG channel blocking activity. Preclinical evaluation of these new chemical entities is a critical step to identify candidates with an improved safety and efficacy profile.

The preclinical assessment of these novel analogues involves a battery of in vitro and in vivo tests to characterize their pharmacological activity. A key objective is to determine the selectivity of the new compounds for the 5-HT4 receptor over the hERG channel.

One successful strategy in designing safer analogues has been the modification of the this compound scaffold to reduce its affinity for the hERG channel while maintaining or even improving its activity at the 5-HT4 receptor. For example, the analogue mosapride was found to be a much weaker hERG channel blocker. nih.gov Preclinical studies showed that mosapride does not prolong the QT interval in animal models, unlike this compound. nih.gov

Another novel compound, CJ-033466, was specifically developed to have a wide safety margin between its 5-HT4 agonist activity and any hERG blocking effects. nih.gov Preclinical patch-clamp studies in cell lines expressing the hERG channel are a standard method to determine the inhibitory concentration (IC50) for hERG blockade. This value is then compared to the compound's potency at the 5-HT4 receptor to calculate a safety index.

The preclinical data for this compound and some of its analogues are summarized in the table below, illustrating the efforts to improve the therapeutic window.

| Compound | 5-HT4 Receptor Affinity (Ki, nM) | hERG Channel Blockade (IC50) |

| This compound | ~14 researchgate.net | 6.5-20.5 nM |

| Mosapride | - | ~16.5 μM nih.gov |

| CJ-033466 | - | >30 μM |

Data presented is compiled from various preclinical studies. A direct comparison may be limited by differing experimental conditions. The 5-HT4 receptor affinity and hERG IC50 for CJ-033466 were not explicitly found in the provided search results, but it is noted to have the widest safety margin. nih.gov

In addition to in vitro assays, in vivo studies in animal models are essential to confirm the prokinetic activity of the novel analogues. These studies typically measure parameters such as gastric emptying and intestinal transit time. The ideal candidate from these preclinical evaluations would demonstrate potent prokinetic effects in these models without any significant cardiovascular side effects. The development of selective 5-HT4 agonists like prucalopride and velusetrag, which have a much-improved cardiovascular safety profile compared to this compound, is a testament to the success of these preclinical evaluation strategies. umich.edu

Advanced Research Methodologies for Cisapride Studies

In Vitro Receptor Binding and Functional Assays

In vitro assays are fundamental for characterizing the interaction of Cisapride (B12094) with its target receptors, such as the 5-HT4 receptor, and for assessing its functional effects as an agonist. These methods are crucial for determining binding affinity and evaluating the compound's ability to activate or block receptor activity.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are widely used to characterize the binding of drugs to their targets, including receptors. sygnaturediscovery.com These assays involve using a radioactively labeled ligand (radioligand) to quantify its binding to a target receptor. oncodesign-services.com By incubating varying concentrations of an unlabeled test compound, such as this compound, with a fixed amount of radioligand that has a known high affinity for the receptor, competitive binding can be measured. nih.gov, oncodesign-services.com This competition data is then analyzed to determine the concentration at which the test compound inhibits 50% of the radioligand binding (IC50 value). nih.gov, oncodesign-services.com The IC50 value provides an indicator of the receptor binding affinity of the test compound and can be used to rank the relative affinities of a series of ligands. nih.gov, oncodesign-services.com For this compound, which acts as a serotonin (B10506) 5-HT4 receptor agonist, radioligand binding assays can determine its affinity for this receptor subtype. wikipedia.org

Cell-Based Functional Assays for Receptor Agonism/Antagonism

Cell-based functional assays are employed to determine if a compound acts as an agonist or antagonist at a specific receptor and to quantify its efficacy or potency. nih.gov, sigmaaldrich.com These assays measure the biological response elicited by the compound's interaction with the receptor in a cellular context. For G protein-coupled receptors (GPCRs), such as the 5-HT4 receptor targeted by this compound, functional assays can detect receptor activation through various signaling pathways, such as the mobilization of intracellular calcium or changes in cAMP levels. uah.es, eurofinsdiscovery.com For instance, a calcium mobilization response upon addition of a test compound indicates agonist activity. uah.es If a compound behaves as an antagonist, it will not only fail to elicit a response itself but will also decrease or block the effect of a known agonist subsequently applied. uah.es, sigmaaldrich.com These assays allow for the characterization of this compound as a 5-HT4 receptor agonist and the determination of its potency (e.g., EC50 value) in stimulating receptor-mediated downstream effects.

Electrophysiological Techniques

Electrophysiological techniques are essential for studying the effects of this compound on ion channels, particularly those involved in cardiac electrical activity, given its known cardiac side effects. These methods directly measure electrical currents and potentials across cell membranes.

Whole-Cell Patch-Clamp for Ion Channel Current Analysis

The whole-cell patch-clamp technique is a powerful method used to record ion channel currents in isolated cells. physiology.org, nih.gov This technique allows for the precise control of the membrane potential and the measurement of currents flowing through specific ion channels. physiology.org In the context of this compound, whole-cell patch-clamp has been extensively used to investigate its interaction with cardiac ion channels, most notably the human Ether-à-go-go-Related Gene (hERG) channel, which is critical for cardiac repolarization. physiology.org, cambridge.org Studies using this technique have shown that this compound blocks the hERG channel in a dose-dependent and voltage-dependent manner. physiology.org For example, research has demonstrated that this compound block of hERG is more pronounced at more positive voltages. physiology.org Automated patch-clamp systems allow for high-throughput screening of drug effects on ion channels in recombinant cell lines expressing specific channels like hERG. nih.gov, nih.gov this compound is often used as a positive control in hERG channel block studies using patch-clamp. fda.gov, sophion.com The whole-cell configuration allows for the analysis of the amplitude and kinetics of ion currents, providing detailed information about how this compound affects channel function. physiology.org, nih.gov

Isolated Tissue Electrophysiological Recordings (e.g., Purkinje fibers, ventricular wedge preparations)

Isolated tissue electrophysiological recordings, using preparations like Purkinje fibers and ventricular wedge preparations, are valuable for assessing the effects of drugs on the electrical activity of cardiac tissue in a more integrated environment compared to single-cell patch-clamp. researchgate.net, cambridge.org, ahajournals.org Purkinje fibers are specialized conducting fibers in the ventricles of the heart, and their action potentials are sensitive to changes in ion channel function. researchgate.net, ahajournals.org Ventricular wedge preparations, which consist of a transmural section of the ventricular wall, allow for the study of electrical activity across different myocardial layers (epicardium, M cells, and endocardium) and the assessment of transmural dispersion of repolarization (TDR). cambridge.org, ahajournals.org, ahajournals.org Studies using isolated rabbit Purkinje fibers have shown that this compound increases action potential duration. researchgate.net In the canine left ventricular wedge preparation, this compound has been shown to prolong the QT interval and increase TDR, electrophysiological changes associated with the risk of torsade de pointes arrhythmias. ahajournals.org These preparations allow for the recording of transmembrane action potentials and pseudo-ECGs, providing insights into the integrated effects of this compound on cardiac repolarization and arrhythmogenesis. ahajournals.org, nih.gov

Microsomal and Recombinant Enzyme Assays for Metabolic Studies

Microsomal and recombinant enzyme assays are crucial for understanding how this compound is metabolized by the body, particularly by cytochrome P450 (CYP) enzymes in the liver and intestine. These studies help identify the specific enzymes involved and the metabolic pathways.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2769, 6917698 |

| This compound Monohydrate | 6917697 |

| Northis compound (B1231896) | (Metabolite, CID may vary or not be listed directly for the metabolite in the provided sources. Searching PubChem for Northis compound yields CID 656684) |

| Mosapride | (Not explicitly provided in search results, but mentioned as a related compound. Searching PubChem for Mosapride yields CID 4273) |

| Dofetilide | (Not explicitly provided in search results. Searching PubChem for Dofetilide yields CID 3032) |

| Terfenadine | (Not explicitly provided in search results. Searching PubChem for Terfenadine yields CID 5357270) |

| Verapamil | (Not explicitly provided in search results. Searching PubChem for Verapamil yields CID 5622) |

| Flecainide | (Not explicitly provided in search results. Searching PubChem for Flecainide yields CID 3340) |

| Ranolazine | (Not explicitly provided in search results. Searching PubChem for Ranolazine yields CID 5173) |

| E-4031 | (Not explicitly provided in search results. Searching PubChem for E-4031 yields CID 3227) |

| Quinidine | (Not explicitly provided in search results. Searching PubChem for Quinidine yields CID 441074) |

| Astemizole | (Not explicitly provided in search results. Searching PubChem for Astemizole yields CID 2243) |

| Erythromycin (B1671065) | (Not explicitly provided in search results. Searching PubChem for Erythromycin yields CID 3137) |

| Clarithromycin | (Not explicitly provided in search results. Searching PubChem for Clarithromycin yields CID 5281150) |

| Azithromycin | (Not explicitly provided in search results. Searching PubChem for Azithromycin yields CID 5362420) |

| Rifampicin | (Not explicitly provided in search results. Searching PubChem for Rifampicin yields CID 5353779) |

| Ketoconazole | (Not explicitly provided in search results. Searching PubChem for Ketoconazole yields CID 4625) |

| Miconazole | (Not explicitly provided in search results. Searching PubChem for Miconazole yields CID 4168) |

| Itraconazole | (Not explicitly provided in search results. Searching PubChem for Itraconazole yields CID 55286) |

| Fluconazole | (Not explicitly provided in search results. Searching PubChem for Fluconazole yields CID 3346) |

| Nefazodone | (Not explicitly provided in search results. Searching PubChem for Nefazodone yields CID 4451) |

| Troleandomycin (B1681591) | (Not explicitly provided in search results. Searching PubChem for Troleandomycin yields CID 5282212) |

| Ritonavir | (Not explicitly provided in search results. Searching PubChem for Ritonavir yields CID 392622) |

| Indinavir | (Not explicitly provided in search results. Searching PubChem for Indinavir yields CID 5362440) |

| Mibefradil | (Not explicitly provided in search results. Searching PubChem for Mibefradil yields CID 60736) |

| Chromanol 293B | (Not explicitly provided in search results. Searching PubChem for Chromanol 293B yields CID 3081521) |

| ATX-II | (Not explicitly provided in search results. Searching PubChem for ATX-II yields CID 16132435) |

| Tetrodotoxin (B1210768) (TTX) | (Not explicitly provided in search results. Searching PubChem for Tetrodotoxin yields CID 6324) |

| Siramesine | (Not explicitly provided in search results. Searching PubChem for Siramesine yields CID 135403536) |

| Midazolam | (Not explicitly provided in search results. Searching PubChem for Midazolam yields CID 4192) |

| Testosterone | (Not explicitly provided in search results. Searching PubChem for Testosterone yields CID 6013) |

| Caffeine | (Not explicitly provided in search results. Searching PubChem for Caffeine yields CID 2519) |

| Efavirenz | (Not explicitly provided in search results. Searching PubChem for Efavirenz yields CID 64139) |

| Indoramin | (Not explicitly provided in search results. Searching PubChem for Indoramin yields CID 3715) |

| Lorcainide | (Not explicitly provided in search results. Searching PubChem for Lorcainide yields CID 3977) |

| Sabeluzole | (Not explicitly provided in search results. Searching PubChem for Sabeluzole yields CID 5194) |

Data Tables

While specific raw data tables for this compound across all these methodologies were not consistently available in the provided search snippets, the text describes key findings that can be summarized in a structured format.

Table 1: Summary of this compound Effects in Electrophysiological Studies

| Preparation | This compound Concentration | Observed Effect | Citation |

| HEK293 cells expressing hERG | 6.5 nM (IC50) | Dose-dependent block of HERG channel current at 22°C | physiology.org |

| HEK293 cells expressing hERG | 10 nM | 5% reduction in HERG tail current at -20 mV | physiology.org |

| HEK293 cells expressing hERG | 10 nM | 45% reduction in HERG tail current at +20 mV | physiology.org |

| HEK293 cells expressing hERG | 100 nM | 66% reduction in HERG tail current at -20 mV | physiology.org |

| HEK293 cells expressing hERG | 100 nM | 90% reduction in HERG tail current at +20 mV | physiology.org |

| Rabbit Purkinje fibers | 0.1 µmol/l | Increased action potential duration (48 ± 5.6%) | researchgate.net |

| Canine left ventricular wedge | 0.1 to 5 µmol/L | Prolonged QT interval | ahajournals.org |

| Canine left ventricular wedge | 0.1 to 5 µmol/L | Increased transmural dispersion of repolarization (TDR) | ahajournals.org |

| Rabbit coronary arterial smooth muscle cells | 6.77 ± 6.01 µM (IC50) | Concentration-dependent reduction of Kv currents | nih.gov |

Table 2: Summary of this compound Metabolism by CYP Enzymes

| Enzyme Involved | Primary Metabolic Pathway | Major Metabolite | Contribution | Citation |

| CYP3A4 | Oxidative N-dealkylation | Northis compound | Major | nih.gov, nih.gov, acs.org |

| CYP2A6 | Metabolism of this compound | Not specified | Minor | nih.gov |

Detailed Research Findings

Research utilizing these advanced methodologies has provided significant insights into this compound's pharmacological and metabolic profile.